Diazepinomicin

Catalog No.
S548757
CAS No.
733035-26-2
M.F
C28H34N2O4
M. Wt
462.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diazepinomicin

CAS Number

733035-26-2

Product Name

Diazepinomicin

IUPAC Name

1,3,10-trihydroxy-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-11H-benzo[b][1,4]benzodiazepin-6-one

Molecular Formula

C28H34N2O4

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C28H34N2O4/c1-18(2)8-5-9-19(3)10-6-11-20(4)14-15-30-23-16-21(31)17-25(33)27(23)29-26-22(28(30)34)12-7-13-24(26)32/h7-8,10,12-14,16-17,29,31-33H,5-6,9,11,15H2,1-4H3/b19-10+,20-14+

InChI Key

SALVHVNECODMJP-GNUCVDFRSA-N

SMILES

CC(=CCCC(=CCCC(=CCN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)C)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

4,6,8-trihydroxy-10-(3,7,11-trimethyldodeca-2,6,10-trienyl)-5,10-dihydrodibenzo(b,e)(1,4)diazepin-11-one, diazepinomicin, ECO-4601, TLN 4601, TLN-4601, TLN4601

Canonical SMILES

CC(=CCCC(=CCCC(=CCN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)/C)/C)C

Description

The exact mass of the compound Diazepinomicin is 462.25186 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines - Supplementary Records. It belongs to the ontological category of secondary amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.7

Exact Mass

462.25186

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YPH994Y0RF

Pharmacology

Diazepinomicin is a potent inhibitor of the RAS/RAF/MAPK signaling pathway with potential antineoplastic activity. Diazepinomicin binds to and inhibits Ras kinase, thereby preventing the phosphorylation and activation of proteins downstream of the Ras signal transduction pathway, including serine/threonine kinase RAF (BRAF) and extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK-2), that play a crucial role in regulating cell growth and survival. Diazepinomicin also selectively binds to the peripheral benzodiazepine receptor (BZRP), a receptor highly expressed in certain cancer cells, thus inducing cell cycle arrest and apoptosis in BZRP-expressing cells. In addition, diazepinomicin is able to cross the blood-brain barrier, thereby reaching therapeutic concentrations in the brain.

Mechanism of Action

Diazepinomicin demonstrates broad in vitro cytotoxic activity across a diverse panel of tumour cell lines and in vivo efficacy in a number of xenograft tumour models. Preclinical data suggest that diazepinomicin is a targeted anti-cancer agent with dual activity: selective binding to the peripheral benzodiazepine receptor (PBR) and inhibition of the Ras-MAPK pathway.

Other CAS

733035-26-2

Wikipedia

Diazepinomicin

Dates

Modify: 2023-08-15
1: Abdelmohsen UR, Szesny M, Othman EM, Schirmeister T, Grond S, Stopper H, Hentschel U. Antioxidant and anti-protease activities of diazepinomicin from the sponge-associated Micromonospora strain RV115. Mar Drugs. 2012 Oct;10(10):2208-21. doi: 10.3390/md10102208. Epub 2012 Oct 8. PubMed PMID: 23170078; PubMed Central PMCID: PMC3497017.
2: Mason WP, Belanger K, Nicholas G, Vallières I, Mathieu D, Kavan P, Desjardins A, Omuro A, Reymond D. A phase II study of the Ras-MAPK signaling pathway inhibitor TLN-4601 in patients with glioblastoma at first progression. J Neurooncol. 2012 Apr;107(2):343-9. doi: 10.1007/s11060-011-0747-6. Epub 2011 Nov 3. PubMed PMID: 22048878.
3: Campbell PM, Boufaied N, Fiordalisi JJ, Cox AD, Falardeau P, Der CJ, Gourdeau H. TLN-4601 suppresses growth and induces apoptosis of pancreatic carcinoma cells through inhibition of Ras-ERK MAPK signaling. J Mol Signal. 2010 Nov 2;5:18. doi: 10.1186/1750-2187-5-18. PubMed PMID: 21044336; PubMed Central PMCID: PMC2990749.
4: Bertomeu T, Zvereff V, Ibrahim A, Zehntner SP, Aliaga A, Rosa-Neto P, Bedell BJ, Falardeau P, Gourdeau H. TLN-4601 peripheral benzodiazepine receptor (PBR/TSPO) binding properties do not mediate apoptosis but confer tumor-specific accumulation. Biochem Pharmacol. 2010 Nov 15;80(10):1572-9. doi: 10.1016/j.bcp.2010.07.018. Epub 2010 Jul 22. PubMed PMID: 20655882.
5: Boufaied N, Wioland MA, Falardeau P, Gourdeau H. TLN-4601, a novel anticancer agent, inhibits Ras signaling post Ras prenylation and before MEK activation. Anticancer Drugs. 2010 Jun;21(5):543-52. doi: 10.1097/CAD.0b013e328337f373. PubMed PMID: 20220516.
6: Ratnayake AS, Janso JE, Feng X, Schlingmann G, Goljer I, Carter GT. Evaluating indole-related derivatives as precursors in the directed biosynthesis of diazepinomicin analogues. J Nat Prod. 2009 Mar 27;72(3):496-9. doi: 10.1021/np800664u. PubMed PMID: 19199816.
7: Feng X, Ratnayake AS, Charan RD, Janso JE, Bernan VS, Schlingmann G, He H, Tischler M, Koehn FE, Carter GT. Probing natural product biosynthetic pathways using Fourier transform ion cyclotron resonance mass spectrometry. Bioorg Med Chem. 2009 Mar 15;17(6):2154-61. doi: 10.1016/j.bmc.2008.10.073. Epub 2008 Nov 5. PubMed PMID: 19028101.
8: McAlpine JB, Banskota AH, Charan RD, Schlingmann G, Zazopoulos E, Piraee M, Janso J, Bernan VS, Aouidate M, Farnet CM, Feng X, Zhao Z, Carter GT. Biosynthesis of diazepinomicin/ECO-4601, a Micromonospora secondary metabolite with a novel ring system. J Nat Prod. 2008 Sep;71(9):1585-90. doi: 10.1021/np800376n. Epub 2008 Aug 23. PubMed PMID: 18722414.
9: Gourdeau H, McAlpine JB, Ranger M, Simard B, Berger F, Beaudry F, Farnet CM, Falardeau P. Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand. Cancer Chemother Pharmacol. 2008 May;61(6):911-21. Epub 2007 Jul 11. Erratum in: Cancer Chemother Pharmacol. 2009 Feb;63(3):569. Cancer Chemother Pharmacol. 2008 Oct 22. doi: 10.1007/s00280-008-0848-x. Farnet, Chris M [added]. PubMed PMID: 17622531.
10: Charan RD, Schlingmann G, Janso J, Bernan V, Feng X, Carter GT. Diazepinomicin, a new antimicrobial alkaloid from a marine Micromonospora sp. J Nat Prod. 2004 Aug;67(8):1431-3. PubMed PMID: 15332871.

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